![molecular formula C16H12Cl2O3 B6338980 2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester CAS No. 1171921-85-9](/img/structure/B6338980.png)
2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester
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Overview
Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. The presence of the vinyl group could allow for addition reactions, while the ester group could undergo hydrolysis or transesterification .Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (e.g., aryl chlorides, bromides, or triflates). MFCD12546880, as an organoboron reagent, can participate in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules .
Synthesis of Anti-Depressant Molecules
MFCD12546880 can serve as a building block in the synthesis of anti-depressant molecules. By incorporating its vinyl and hydroxy functionalities, researchers can create novel compounds with potential therapeutic effects. The compound’s structural features contribute to its reactivity in diverse synthetic pathways .
Benzylic Position Reactions
The benzylic position of MFCD12546880 offers opportunities for functionalization. For instance, benzylic halides can undergo nucleophilic substitution reactions (SN1 pathway) to yield new derivatives. Researchers can exploit this reactivity to introduce various substituents, expanding the compound’s chemical space .
Catalytic Protodeboronation
Protodeboronation reactions involve the removal of a boron group from an organoboron compound. MFCD12546880’s boronic ester functionality can undergo protodeboronation under specific conditions. Researchers have used less nucleophilic boron ate complexes to achieve selective transformations, leading to diverse products .
Materials Science and Polymer Chemistry
The vinyl group in MFCD12546880 makes it suitable for polymerization reactions. Researchers can incorporate it into polymer chains, potentially enhancing material properties such as mechanical strength, thermal stability, or optical properties. Additionally, the hydroxy group allows for post-polymerization modifications .
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that MFCD12546880 might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
The mode of action of MFCD12546880 is likely related to its potential role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests that it may facilitate the formation of carbon-carbon bonds , which could have various downstream effects depending on the specific context of the reaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of MFCD12546880. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other substances
properties
IUPAC Name |
methyl 2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c1-21-16(20)15-11(3-2-4-14(15)19)7-5-10-6-8-12(17)13(18)9-10/h2-9,19H,1H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVFIAUXXAAKAD-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,4-Dichloro-phenyl)-vinyl]-6-hydroxy-benzoic acid methyl ester |
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